
1-Bromo-2-(dodecyloxy)-4-iodo-5-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(dodecyloxy)-4-iodo-5-methoxybenzene is an organic compound that belongs to the class of aromatic halides. This compound is characterized by the presence of bromine, iodine, and methoxy groups attached to a benzene ring, along with a dodecyloxy chain. These functional groups impart unique chemical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(dodecyloxy)-4-iodo-5-methoxybenzene typically involves multi-step organic reactions. One common method is the halogenation of a suitable precursor, such as 2-(dodecyloxy)-4-iodo-5-methoxybenzene, using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2-(dodecyloxy)-4-iodo-5-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Coupling: Formation of biaryl compounds or other complex organic molecules.
Applications De Recherche Scientifique
1-Bromo-2-(dodecyloxy)-4-iodo-5-methoxybenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-(dodecyloxy)-4-iodo-5-methoxybenzene depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its functional groups. For example, the bromine and iodine atoms can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The methoxy and dodecyloxy groups can also influence the compound’s solubility and membrane permeability, affecting its distribution and activity within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2-methoxybenzene: Lacks the dodecyloxy and iodine groups, making it less hydrophobic and less reactive in certain reactions.
1-Bromo-2-(dodecyloxy)benzene: Lacks the iodine and methoxy groups, affecting its reactivity and solubility.
1-Iodo-2-(dodecyloxy)-4-methoxybenzene: Lacks the bromine atom, which can influence its reactivity in substitution and coupling reactions.
Uniqueness
1-Bromo-2-(dodecyloxy)-4-iodo-5-methoxybenzene is unique due to the combination of bromine, iodine, methoxy, and dodecyloxy groups on the benzene ring. This combination imparts distinct chemical properties, such as enhanced reactivity in substitution and coupling reactions, as well as increased hydrophobicity and solubility in organic solvents. These properties make it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
918639-72-2 |
|---|---|
Formule moléculaire |
C19H30BrIO2 |
Poids moléculaire |
497.2 g/mol |
Nom IUPAC |
1-bromo-2-dodecoxy-4-iodo-5-methoxybenzene |
InChI |
InChI=1S/C19H30BrIO2/c1-3-4-5-6-7-8-9-10-11-12-13-23-18-15-17(21)19(22-2)14-16(18)20/h14-15H,3-13H2,1-2H3 |
Clé InChI |
KLOWCKUDORNZGT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=C(C=C(C(=C1)I)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


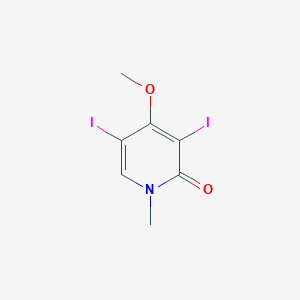

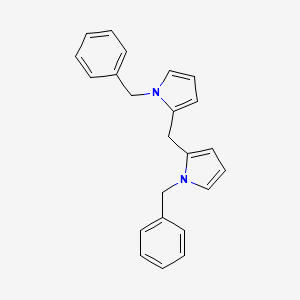
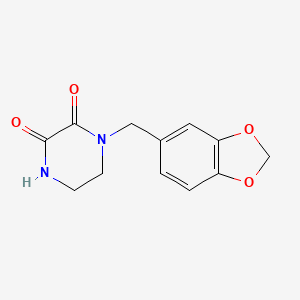
![2-[3-(2-Oxo-3-piperidin-4-ylbenzimidazol-1-yl)propyl]isoindole-1,3-dione;2,2,2-trifluoroacetic acid](/img/structure/B12624011.png)
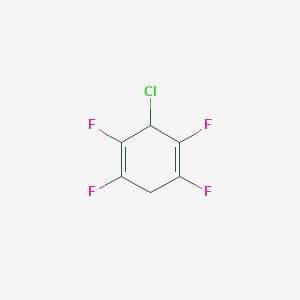
![3,3'-(Hydroxyimino)bis[1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione]](/img/structure/B12624021.png)
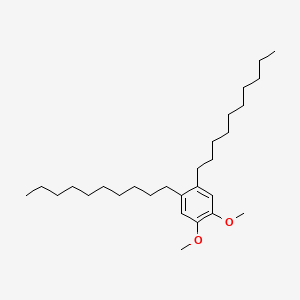
![4-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}pyrimidine](/img/structure/B12624034.png)
![3-Ethoxy-4-[(5-methylthieno[2,3-d]pyrimidin-4-yl)amino]benzonitrile](/img/structure/B12624039.png)
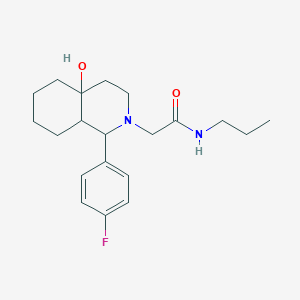

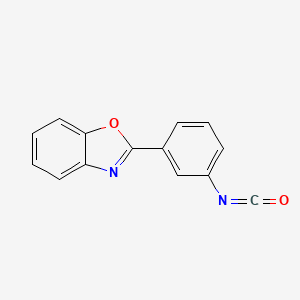
![(6R)-4-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one](/img/structure/B12624067.png)
